molecular formula C7H6BrNO B3294124 4-Bromo-3-methylpicolinaldehyde CAS No. 886372-15-2

4-Bromo-3-methylpicolinaldehyde

Cat. No.: B3294124
CAS No.: 886372-15-2
M. Wt: 200.03 g/mol
InChI Key: JGAWLPYGNKDDHI-UHFFFAOYSA-N
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Description

4-Bromo-3-methylpicolinaldehyde is an organic compound with the molecular formula C7H6BrNO. It is a derivative of picolinaldehyde, where the bromine atom is substituted at the fourth position and a methyl group at the third position on the pyridine ring. This compound is of significant interest in organic synthesis and medicinal chemistry due to its unique structural properties and reactivity .

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Bromo-3-methylpicolinaldehyde can be synthesized through various methods. One common approach involves the bromination of 3-methylpicolinaldehyde using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like acetic acid or dichloromethane. The reaction typically proceeds under mild conditions and yields the desired product with high selectivity .

Industrial Production Methods: Industrial production of this compound often employs continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction parameters, minimizing the formation of by-products and optimizing the overall efficiency of the process .

Chemical Reactions Analysis

Types of Reactions: 4-Bromo-3-methylpicolinaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

4-Bromo-3-methylpicolinaldehyde has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Bromo-3-methylpicolinaldehyde largely depends on its application. In medicinal chemistry, it may act by interacting with specific molecular targets such as enzymes or receptors, modulating their activity. The aldehyde group can form covalent bonds with nucleophilic sites on proteins, altering their function and leading to therapeutic effects .

Comparison with Similar Compounds

  • 4-Bromo-2-methylpicolinaldehyde
  • 3-Bromo-4-methylpicolinaldehyde
  • 4-Chloro-3-methylpicolinaldehyde

Comparison: 4-Bromo-3-methylpicolinaldehyde is unique due to the specific positioning of the bromine and methyl groups, which influence its reactivity and interaction with other molecules. Compared to its analogs, it may exhibit different electronic and steric properties, affecting its suitability for various applications .

Properties

IUPAC Name

4-bromo-3-methylpyridine-2-carbaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6BrNO/c1-5-6(8)2-3-9-7(5)4-10/h2-4H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGAWLPYGNKDDHI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CN=C1C=O)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6BrNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601270993
Record name 4-Bromo-3-methyl-2-pyridinecarboxaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601270993
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

200.03 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

886372-15-2
Record name 4-Bromo-3-methyl-2-pyridinecarboxaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=886372-15-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Bromo-3-methyl-2-pyridinecarboxaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601270993
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a stirred and cooled (−78° C.) solution of oxalyl chloride (2.82 mL, 33.37 mmol) in DCM (70 mL) under nitrogen was added dropwise a solution of dimethyl sulfoxide (5.17 mL, 72.81 mmol) in DCM (10 mL). Stirring was continued for 10 minutes. A solution of (4-bromo-3-methyl-2-pyridyl)methanol (which may be prepared as described in Description 6) (6130 mg, 30.34 mmol) in DCM (35 mL) was then added dropwise over 20 minutes. The reaction was then allowed to stir for 1 hour. Triethylamine (18.98 mL, 136.53 mmol) was then added dropwise and the reaction was allowed to warm to room temperature over 1.5 hours. The reaction was then quenched by addition of water (approximately 100 mL). The organics were separated and washed with additional water (150 mL). The organics were dried using a hydrophobic frit and concentrated in vacuo to give 4-bromo-3-methyl-pyridine-2-carbaldehyde (D7) (5.709 g, 28.541 mmol, 94.1% yield) as a brown oil which crystallised on standing.
Quantity
2.82 mL
Type
reactant
Reaction Step One
Name
Quantity
70 mL
Type
solvent
Reaction Step One
Quantity
5.17 mL
Type
reactant
Reaction Step Two
Name
Quantity
10 mL
Type
solvent
Reaction Step Two
Quantity
6130 mg
Type
reactant
Reaction Step Three
Name
Quantity
35 mL
Type
solvent
Reaction Step Three
Quantity
18.98 mL
Type
reactant
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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